N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide
Description
Properties
CAS No. |
55228-20-1 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-butyl-5-methoxy-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-10-16-15(19)13-11-14(20-2)18(17-13)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19) |
InChI Key |
GRPMXOJKVJNSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of a substituted hydrazine with a β-keto ester, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Pyrazole Derivatives
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce binding affinity to hydrophobic targets .
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity and reactivity, often correlating with higher biological activity but lower solubility .
- Carboxamide vs.
- Alkyl vs. Aryl Carboxamide Substituents : Butyl chains (as in the main compound) increase logP values, favoring passive diffusion, whereas benzyl groups introduce steric hindrance that may affect receptor binding .
Q & A
Basic: What are the established synthetic routes for N-butyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. A common approach includes:
Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones to form the pyrazole ring. For example, 1,3-dipolar cycloaddition reactions using substituted hydrazines and diketones .
Functionalization : Introducing the methoxy group at the 5-position via nucleophilic substitution or oxidation-reduction sequences.
Amidation : Coupling the pyrazole-3-carboxylic acid intermediate with n-butylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Key intermediates include 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid and its activated esters (e.g., acyl chlorides).
Advanced: How can researchers optimize reaction yields for the amidation step in pyrazole-3-carboxamide synthesis?
Answer:
Yield optimization requires systematic parameter screening:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves acylation efficiency .
- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., racemization), while gradual warming to room temperature ensures completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product. Reported yields range from 60–85%, depending on substituent steric effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
- ¹³C NMR : Identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons .
- IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
Advanced: How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
Answer:
- Dynamic Effects : Rotameric splitting in NMR may arise from restricted rotation of the N-butyl group. Variable-temperature NMR (e.g., 25–80°C) can coalesce split signals .
- Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies byproducts from incomplete coupling or hydrolysis.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, torsion angles between the pyrazole ring and phenyl group are typically 10–15° .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., fluorescence-based ADP-Glo™ assays) with IC₅₀ determination.
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding : Radioligand displacement studies (e.g., CB1/CB2 cannabinoid receptors) using tritiated analogs .
Advanced: How can molecular docking studies guide the design of pyrazole-3-carboxamide analogs with enhanced target affinity?
Answer:
- Ligand Preparation : Generate 3D conformers using software (e.g., OpenBabel) and optimize geometries with DFT (B3LYP/6-31G*).
- Target Selection : Dock into active sites of crystallized proteins (e.g., PDB: 5TGZ for kinases) using AutoDock Vina or Schrödinger Glide.
- Key Interactions : Favor hydrogen bonds with backbone amides (e.g., pyrazole N1 with Lys residue) and hydrophobic contacts with n-butyl/methoxy groups .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions.
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
- Solid State : Stable at −20°C under argon for >12 months. Degradation (e.g., hydrolysis) occurs at >40°C or high humidity.
- Solution : In DMSO, stability decreases after 1 week; use fresh aliquots for assays.
- Light Sensitivity : UV-Vis studies show no significant photodegradation under standard lab lighting .
Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s electronic properties and bioactivity?
Answer:
- Electronic Effects : Methoxy groups enhance electron density on the pyrazole ring (Hammett σₚ = −0.27), increasing resonance stabilization. Ethoxy substituents introduce steric bulk, reducing binding pocket access .
- Bioactivity : Methoxy analogs show higher CB1 receptor affinity (Kᵢ = 12 nM) compared to ethoxy (Kᵢ = 45 nM) due to optimal van der Waals contacts .
- Computational Modeling : Frontier molecular orbital (FMO) analysis correlates HOMO-LUMO gaps with inhibitory potency .
Basic: What crystallographic data are available for structural analogs, and how can they inform salt/cocrystal formation?
Answer:
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/n) with Z = 4 are common. For example, a = 10.07 Å, b = 5.14 Å, c = 40.99 Å .
- Hydrogen Bonding : Carboxamide NH forms strong H-bonds with carboxylate acceptors (2.8–3.0 Å). Cocrystals with succinic acid improve solubility .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
- Design of Experiments (DoE) : Optimize parameters (stoichiometry, mixing rate) via response surface methodology.
- Quality Control : UPLC-PDA (95% purity threshold) and Karl Fischer titration (<0.1% water) ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
